molecular formula C12H14N2O2S B3833833 5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one

5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one

Cat. No.: B3833833
M. Wt: 250.32 g/mol
InChI Key: BCFVVAISYLZLRW-UHFFFAOYSA-N
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Description

5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one is a heterocyclic compound that features a thiophene ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one is unique due to its fused thiophene-pyrimidine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-10(8(2)15)11(9-5-4-6-17-9)13-12(16)14(7)3/h4-6,11H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFVVAISYLZLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one
Reactant of Route 2
5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one
Reactant of Route 3
5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one
Reactant of Route 4
5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one
Reactant of Route 5
5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one
Reactant of Route 6
5-Acetyl-3,4-dimethyl-6-thiophen-2-yl-1,6-dihydropyrimidin-2-one

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